molecular formula C29H29N3O3 B6514333 7-(4-benzylpiperidine-1-carbonyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892282-21-2

7-(4-benzylpiperidine-1-carbonyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Número de catálogo: B6514333
Número CAS: 892282-21-2
Peso molecular: 467.6 g/mol
Clave InChI: FXQUADWCOSUVTO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-(4-benzylpiperidine-1-carbonyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C29H29N3O3 and its molecular weight is 467.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.22089180 g/mol and the complexity rating of the compound is 750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of AKOS001752117 is the prolyl-4-hydroxylase domain (PHD) enzymes . These enzymes play a crucial role in the regulation of the hypoxia-inducible factors (HIFs), which are transcription factors that activate target genes involved in erythropoiesis, the process of producing new red blood cells (RBCs) .

Mode of Action

AKOS001752117 acts as an inhibitor of the PHD enzymes, leading to the stabilization of HIFs . Specifically, it inhibits the enzyme activity of all three human PHD isozymes, PHD1, PHD2, and PHD3, with similar low nanomolar inhibitory constant values . This inhibition is competitive with the endogenous cofactor 2-oxoglutarate and is insensitive to free iron concentration .

Biochemical Pathways

The inhibition of PHD enzymes by AKOS001752117 leads to the time- and concentration-dependent stabilization of HIF-1 α and HIF-2 α . This stabilization results in the synthesis and secretion of erythropoietin (EPO), a hormone that stimulates the production of RBCs .

Result of Action

The action of AKOS001752117 leads to significant molecular and cellular effects. A single oral dose of AKOS001752117 in rats potently increases circulating levels of EPO . Daily oral dosing for 14 days increases RBC indices in healthy rats and in the 5/6 nephrectomy model of chronic kidney disease (CKD) . In mice and dogs, once-daily repeat oral dosing increases hemoglobin and hematocrit .

Action Environment

The action, efficacy, and stability of AKOS001752117 can be influenced by various environmental factors.

Actividad Biológica

The compound 7-(4-benzylpiperidine-1-carbonyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione , identified by its CAS number 892282-21-2 , is a synthetic derivative of tetrahydroquinazoline. This class of compounds has garnered attention due to their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₉H₂₃N₃O₂
  • Molecular Weight : 321.41 g/mol
  • Structural Features : The compound features a tetrahydroquinazoline core with a benzylpiperidine substituent and a phenylethyl group, which may contribute to its biological activity.

Research indicates that compounds similar to This compound can interact with various biological targets:

  • Acetylcholinesterase Inhibition : Compounds in this class have shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. For instance, studies have demonstrated that certain piperazine derivatives exhibit significant AChE inhibitory activity with IC50 values as low as 0.22 µM .
  • Antiviral Activity : Some derivatives have been evaluated for their antiviral properties. For example, related piperidine compounds were tested against HIV-1 and exhibited moderate antiviral activity .
  • Neuroprotective Effects : The structural characteristics of this compound suggest potential neuroprotective effects through modulation of cholinergic pathways.

Biological Activity Data

The following table summarizes key findings from various studies on related compounds:

Study ReferenceCompound TestedBiological ActivityIC50 Value (µM)Mechanism
Piperazine DerivativesAChE Inhibition0.22Enzyme Inhibition
3-Phenylpiperidine DerivativesAntiviral ActivityModerateViral Replication Inhibition
Tetrahydroquinazoline DerivativesNeuroprotective EffectsN/ACholinergic Modulation

Case Study 1: Acetylcholinesterase Inhibition

In a study focusing on piperazine derivatives, it was found that specific modifications in the chemical structure significantly enhanced AChE inhibition. These findings suggest that similar modifications in the structure of This compound could lead to improved efficacy in treating neurodegenerative diseases associated with cholinergic dysfunction.

Case Study 2: Antiviral Screening

A series of piperidine derivatives were synthesized and screened for antiviral activity against various viruses including HIV. The results indicated that certain modifications led to enhanced protection against viral infections, highlighting the therapeutic potential of similar compounds in antiviral drug development .

Propiedades

IUPAC Name

7-(4-benzylpiperidine-1-carbonyl)-3-(2-phenylethyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O3/c33-27(31-16-13-23(14-17-31)19-22-9-5-2-6-10-22)24-11-12-25-26(20-24)30-29(35)32(28(25)34)18-15-21-7-3-1-4-8-21/h1-12,20,23H,13-19H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQUADWCOSUVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.